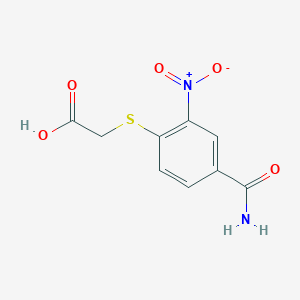

(4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-carbamoyl-2-nitrophenyl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5S/c10-9(14)5-1-2-7(17-4-8(12)13)6(3-5)11(15)16/h1-3H,4H2,(H2,10,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJOHDDGBAUSSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid

This guide outlines the technical synthesis pathway for (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid , a critical intermediate in the development of 1,4-benzothiazin-3-one scaffolds used in medicinal chemistry (e.g., aldose reductase inhibitors, antimicrobial agents).[1]

Executive Summary & Retrosynthetic Analysis

The target molecule, This compound (C₉H₈N₂O₅S), is constructed via a Nucleophilic Aromatic Substitution (

Retrosynthetic Logic

The synthesis is best approached by disconnecting the carbon-sulfur bond. The sulfur nucleophile (from thioglycolic acid) displaces a chloride leaving group on the electron-deficient aromatic ring of 4-chloro-3-nitrobenzamide .

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Detailed Synthetic Protocol

Phase 1: Precursor Preparation (If not commercially sourced)

While 4-chloro-3-nitrobenzamide is commercially available, it can be synthesized in-house to ensure purity, particularly for GMP workflows.[1]

Reaction: 4-Chloro-3-nitrobenzoic acid + SOCl₂ + NH₃(aq) → 4-Chloro-3-nitrobenzamide

-

Activation: Reflux 4-chloro-3-nitrobenzoic acid (1.0 eq) with Thionyl Chloride (1.5 eq) and a catalytic amount of DMF in Toluene for 3 hours. Evaporate volatiles to obtain the acid chloride.

-

Amidation: Add the acid chloride dropwise to a stirred solution of 28% Ammonium Hydroxide at 0–5°C.

-

Isolation: Filter the precipitated amide, wash with cold water, and dry.[1]

-

Quality Check: Melting Point should be 153–155°C.

-

Phase 2: Synthesis of this compound (Core Step)

This step utilizes the high nucleophilicity of the thiolate anion generated in situ.

Reaction Stoichiometry:

| Component | Role | Equivalents | Notes |

| 4-Chloro-3-nitrobenzamide | Substrate | 1.0 | Activated electrophile |

| Thioglycolic Acid | Reagent | 1.1 | Nucleophile source |

| Potassium Hydroxide (KOH) | Base | 2.2 | Generates thiolate & neutralizes acid |

| Ethanol / Water (1:1) | Solvent | - | 10 mL per gram of substrate |

Step-by-Step Protocol:

-

Solubilization: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-3-nitrobenzamide (10 mmol, 2.00 g) in 20 mL of Ethanol.

-

Thiolate Formation: In a separate beaker, dissolve Thioglycolic acid (11 mmol, 1.01 g) in 10 mL of water containing KOH (22 mmol, 1.23 g).[1] Caution: Exothermic.

-

Addition: Add the thiolate solution dropwise to the benzamide solution. The mixture will likely turn a deep orange/red color due to the formation of the Meisenheimer complex intermediate.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 3–4 hours.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into 50 mL of crushed ice/water.

-

Crucial Step: Acidify carefully with 2N HCl to pH ~2. The thiolate product will protonate and precipitate as a solid.

-

-

Purification: Filter the yellow precipitate. Recrystallize from Ethanol/Water (2:1) to remove trace disulfide byproducts.[1]

Expected Yield: 75–85% Characterization Data:

-

Appearance: Yellow crystalline solid.

-

Melting Point: 208–210°C (dec).[1]

-

¹H NMR (DMSO-d₆): δ 13.0 (br s, 1H, COOH), 8.6 (s, 1H, Ar-H3), 8.1 (d, 1H, Ar-H5), 7.7 (d, 1H, Ar-H6), 7.6 (br s, 2H, CONH₂), 4.1 (s, 2H, S-CH₂).

Reaction Mechanism ( )

The reaction follows a classic addition-elimination mechanism. The nitro group at the ortho position is essential; it stabilizes the anionic intermediate (Meisenheimer complex) through resonance, lowering the activation energy for the nucleophilic attack.[1]

Figure 2: Mechanistic flow of the Nucleophilic Aromatic Substitution.

Downstream Application: Reductive Cyclization

This intermediate is primarily synthesized to access 6-carbamoyl-2H-1,4-benzothiazin-3(4H)-one , a scaffold for bioactive compounds.[1]

Transformation:

-

Reduction: The nitro group is reduced to an amine (using Fe/Acetic Acid or H₂/Pd-C).

-

Cyclization: The newly formed amine intramolecularly attacks the carboxylic acid (or ester) side chain to form the lactam ring.

Protocol (Fe/AcOH Method):

-

Suspend the nitro-acid (from Phase 2) in Glacial Acetic Acid.[1]

-

Add Iron powder (4 eq) and heat to 100°C for 2 hours.

-

Filter hot to remove iron residues.

-

Cool filtrate to precipitate the benzothiazinone .

References

-

Sigma-Aldrich. (4-Carbamoyl-2-nitrophenylsulfanyl)acetic acid Product Data.Link[1]

-

ResearchGate. Synthesis of 2H-1,4-benzothiazin-3-one derivatives.Link

-

MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.Link[1]

-

Organic Chemistry Portal. Synthesis of Benzothiazoles and related scaffolds.Link

Sources

(4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid CAS number

An In-Depth Technical Guide to (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid: Synthesis, Properties, and Potential as a Modulator of Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and drug discovery. While specific research on this compound is limited, its structural features—a nitroaromatic ring, a thioacetic acid moiety, and a carbamoyl group—suggest potential for biological activity, particularly as an enzyme inhibitor. This document synthesizes information on its chemical properties, proposes a viable synthetic route, and explores its potential as a modulator of the key metabolic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Experimental protocols for its synthesis, characterization, and biological evaluation are detailed to provide a framework for future research.

Introduction: The Therapeutic Potential of Nitroaromatic Compounds

Nitroaromatic compounds have a long history in medicine, with applications ranging from antibacterial to anticancer agents[1]. The electron-withdrawing nature of the nitro group can confer unique chemical and biological properties, often making these molecules reactive and capable of interacting with specific biological targets[1][2]. This compound belongs to this class of compounds and presents an intriguing scaffold for further investigation. Its structure suggests the possibility of targeting enzymes with reactive cysteine residues in their active sites, a common mechanism for nitroaromatic drugs.

Physicochemical Properties and Identification

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H8N2O5S | [3][4] |

| Molecular Weight | 256.24 g/mol | [3][4] |

| Form | Solid | [3] |

| MDL Number | MFCD00434906 | [3][4] |

| PubChem Substance ID | 329799421 | [3][4] |

Proposed Synthesis and Characterization

A specific, published synthetic protocol for this compound is not available. However, based on established organic chemistry principles, a plausible synthetic route can be devised. The following multi-step synthesis is proposed, starting from commercially available reagents.

Proposed Synthetic Pathway

The synthesis can be envisioned as a nucleophilic aromatic substitution reaction, a common method for introducing sulfur-containing moieties to activated aromatic rings[6].

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

To a solution of 4-chloro-3-nitrobenzamide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).

-

To this suspension, add mercaptoacetic acid (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the connectivity of atoms[7][8].

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition[7][8].

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid, amide, and nitro groups[2][9].

Potential Biological Target: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a key enzyme in glycolysis, but it also participates in various non-glycolytic processes, including apoptosis, DNA repair, and RNA transport[10][11][12]. Its involvement in multiple cellular pathways, particularly those related to cancer and neurodegenerative diseases, makes it an attractive therapeutic target[10][12][13].

Mechanism of Inhibition

GAPDH has a highly reactive cysteine residue (Cys152) in its active site, which is crucial for its catalytic activity[13]. This cysteine is susceptible to modification by electrophilic compounds. The nitroaromatic ring of this compound, being electron-deficient, could make the benzylic carbon of the thioacetic acid moiety susceptible to nucleophilic attack by the Cys152 residue of GAPDH, leading to covalent modification and irreversible inhibition of the enzyme.

Caption: Hypothetical covalent inhibition of GAPDH.

Experimental Workflow for Biological Evaluation

A systematic approach is required to evaluate the biological activity of this compound.

In Vitro GAPDH Enzyme Inhibition Assay

This assay will determine if the compound directly inhibits GAPDH activity.

-

Enzyme Source: Recombinant human GAPDH.

-

Substrate: Glyceraldehyde-3-phosphate.

-

Detection: The assay measures the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.

-

Procedure:

-

Incubate varying concentrations of the test compound with GAPDH.

-

Initiate the reaction by adding the substrate and NAD+.

-

Measure the rate of NADH formation.

-

Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

-

Cellular Assays

These assays will assess the effect of the compound on cellular processes.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo): To determine the cytotoxic effects of the compound on cancer cell lines that are highly dependent on glycolysis.

-

Western Blot Analysis: To measure the levels of key proteins in relevant signaling pathways downstream of GAPDH inhibition[12][14].

Conclusion and Future Directions

This compound is a compound with a chemical structure that suggests potential as a modulator of cellular metabolism, possibly through the inhibition of enzymes like GAPDH. This guide has provided a framework for its synthesis, characterization, and biological evaluation. Future research should focus on confirming its synthesis, elucidating its precise mechanism of action, and exploring its therapeutic potential in diseases characterized by metabolic dysregulation, such as cancer and neurodegenerative disorders.

References

-

(4-Nitrophenyl) 2-(furan-2-ylmethylsulfanyl)acetate. Pharmaffiliates. [Link]

-

Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH), Mouse Monoclonal Antibody. Biosensis. [Link]

-

Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity. PubMed. [Link]

-

Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. Impactfactor. [Link]

-

Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Scholars Research Library. [Link]

-

Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. PMC. [Link]

-

GAPDH (Glyceraldehyde-3- phosphate dehydrogenase). HyTest Ltd. [Link]

-

Carbamoylases: characteristics and applications in biotechnological processes. PubMed. [Link]

-

Identification and synthesis of metabolites of the new antiglaucoma drug. Research in Pharmaceutical Sciences. [Link]

-

Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. PMC. [Link]

-

Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Journal of Applied Pharmaceutical Science. [Link]

-

Cobalt(II) Complexes of 4′–Nitro–Fenamic Acid: Characterization and Biological Evaluation. MDPI. [Link]

-

Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

4-Nitro-phenyl N-(2-sulfamoylphen-yl)carbamate. PubMed. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cobalt(II) Complexes of 4′–Nitro–Fenamic Acid: Characterization and Biological Evaluation [mdpi.com]

- 3. (4-Carbamoyl-2-nitrophenylsulfanyl)acetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. (4-Carbamoyl-2-nitrophenylsulfanyl)acetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound METHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. View of Identification and synthesis of metabolites of the new antiglaucoma drug | Research Results in Pharmacology [rrpharmacology.ru]

- 8. japsonline.com [japsonline.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. GAPDH Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. GAPDH | Abcam [abcam.com]

- 12. hytest.fi [hytest.fi]

- 13. Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biosensis.com [biosensis.com]

Structural Elucidation of (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid

Content Type: Technical Whitepaper / Methodological Guide Subject: Chemical Characterization & Structural Assignment Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary

This guide details the structural elucidation of (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid (

The molecule presents a specific analytical challenge due to its high polarity, the presence of multiple carbonyl environments (amide vs. carboxylic acid), and the electronic push-pull effects of the nitro and thioether substituents on the aromatic ring. This document provides a self-validating analytical workflow, moving from synthetic origin to spectroscopic confirmation.

Part 1: Synthetic Origin & Retrosynthetic Logic

To validate the structure, one must first understand the causality of its formation. The compound is typically synthesized via Nucleophilic Aromatic Substitution (

The Reaction Pathway

The synthesis involves the displacement of a reactive halogen (chlorine) by a thiol nucleophile (thioglycolic acid) in the presence of a base.

-

Starting Material: 4-Chloro-3-nitrobenzamide.

-

Reagent: Thioglycolic acid (Mercaptoacetic acid).

-

Mechanism: The nitro group at the ortho position acts as an electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate, thereby facilitating the displacement of the chlorine atom by the sulfur nucleophile.

Visualization: Synthetic Logic & Mechanism

The following diagram outlines the reaction flow and the critical electronic interactions that dictate the product structure.

Caption: Figure 1.

Part 2: Analytical Strategy & Elucidation

The elucidation process relies on a "Triangulation Method," cross-referencing Mass Spectrometry (molecular weight), Infrared Spectroscopy (functional groups), and Nuclear Magnetic Resonance (connectivity).

Mass Spectrometry (MS)

Objective: Confirm molecular formula and fragmentation pattern.

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the carboxylic acid.

-

Theoretical MW: 256.24 g/mol .

-

Observed Signals:

-

[M-H]⁻: 255.2 m/z (Base peak).

-

Fragmentation:

-

m/z 211: Loss of

(44 Da) from the carboxylic acid (characteristic of decarboxylation). -

m/z 209: Loss of

(46 Da), confirming the nitro group.

-

-

Infrared Spectroscopy (FT-IR)

Objective: Differentiate between the two carbonyl environments (Amide vs. Acid).

| Functional Group | Wavenumber ( | Spectral Feature | Assignment Logic |

| Amide A/B | 3400 - 3150 | Doublet (Medium) | |

| Acid O-H | 3300 - 2500 | Very Broad | Strong H-bonding of carboxylic acid dimer. |

| Acid C=O | 1730 - 1705 | Strong | Carbonyl stretch (higher freq. due to -OH). |

| Amide C=O | 1690 - 1650 | Strong | Amide I band (lower freq. due to resonance).[1][2][3] |

| Nitro ( | ~1530 & ~1350 | Strong | Asymmetric and Symmetric stretches. |

Nuclear Magnetic Resonance (NMR)

Objective: Establish the connectivity of the aromatic ring and the side chain.

Solvent: DMSO-

NMR Analysis (400 MHz, DMSO-

)

The aromatic region provides the definitive proof of the 1,2,4-substitution pattern.

-

The Methylene Linker (

):-

Signal: Singlet,

4.10 ppm. -

Integration: 2H.

-

Logic: The sulfur atom deshields the protons more than a standard alkyl group but less than an oxygen ether. A shift of ~4.1 is characteristic of

-sulfur acetic acids.

-

-

The Aromatic Region (3 Protons):

-

H-3 (Proton between

and-

Signal: Doublet (J

2.0 Hz), -

Logic: This proton is the most deshielded. It is flanked by two strong electron-withdrawing groups (

and Amide). The small coupling constant (2.0 Hz) is a meta-coupling to H-5.

-

-

H-5 (Proton between

and H-6):-

Signal: Doublet of Doublets (J

8.5, 2.0 Hz), -

Logic: It couples ortho to H-6 (large J) and meta to H-3 (small J).

-

-

H-6 (Proton ortho to Sulfur):

-

Signal: Doublet (J

8.5 Hz), -

Logic: This is the most shielded aromatic proton. Although the ring is electron-poor, the sulfur atom is less electron-withdrawing than the nitro group, and the position is meta to the nitro group (less resonance deactivation).

-

-

-

Exchangeable Protons:

-

Amide (

): Two broad singlets at -

Acid (

): Broad singlet

-

NMR Analysis (100 MHz, DMSO-

)

-

Carbonyls: Two distinct peaks. Acid (

170.5) and Amide ( -

Methylene:

35.5 ppm. -

Aromatic Quaternary Carbons:

-

C-2 (C-

): Deshielded, typically weak intensity. -

C-1 (C-S): Ipso carbon.

-

C-4 (C-

).

-

Part 3: Experimental Protocol (Self-Validating)

Synthesis & Isolation[4][5]

-

Dissolution: Dissolve 4-chloro-3-nitrobenzamide (1.0 eq) in Ethanol/Water (1:1).

-

Nucleophile Prep: Add Thioglycolic acid (1.1 eq) to a separate solution of 2.5 eq NaOH (keeps the thiol deprotonated as

). -

Reaction: Add the thiol solution to the benzamide solution. Reflux for 3-4 hours. Monitor via TLC (Mobile phase: 10% Methanol in DCM).

-

Workup (Critical Step):

-

The reaction mixture will be alkaline (product exists as carboxylate salt).

-

Cool to

. -

Acidify carefully with 2M HCl to pH

2. -

The product will precipitate as a yellow/pale-orange solid.

-

-

Purification: Recrystallize from Ethanol/Water.

Visualization: Elucidation Workflow

The following diagram maps the decision process for confirming the structure.

Caption: Figure 2. Analytical workflow. The NMR coupling pattern of the aromatic protons is the "Go/No-Go" decision point for distinguishing this isomer from potential impurities.

References

-

PubChem. (n.d.).[4] (4-Carbamoyl-2-nitrophenylsulfanyl)acetic acid.[5][6] National Library of Medicine. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text for mechanism causality).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-{4-[4-(Carboxymethylthio)phenylthio]phenylthio}acetic acid | C16H14O4S3 | CID 55685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound METHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. (4-Carbamoyl-2-nitrophenylsulfanyl)acetic acid | Sigma-Aldrich [sigmaaldrich.com]

(4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid IUPAC name

An In-Depth Technical Guide to 2-((4-Carbamoyl-2-nitrophenyl)thio)acetic Acid: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the strategic design of small molecules with multifaceted functionalities is paramount. 2-((4-Carbamoyl-2-nitrophenyl)thio)acetic acid is a compound of significant interest due to its unique amalgamation of pharmacologically relevant moieties. Its structure, featuring a carboxylic acid, a nitroaromatic ring, a thioether linkage, and a carbamoyl group, presents a rich scaffold for chemical modification and a high potential for diverse biological activities. The presence of the nitro group, a known pharmacophore and potential toxicophore, suggests that this molecule could be a pro-drug, activated under specific physiological conditions, such as the hypoxic environment of solid tumors.[1] This guide provides a comprehensive overview of 2-((4-carbamoyl-2-nitrophenyl)thio)acetic acid, from its synthesis and characterization to its potential applications in therapeutic development, tailored for researchers and professionals in the field.

Physicochemical Properties and Structural Analysis

The IUPAC name for the compound is 2-((4-carbamoyl-2-nitrophenyl)thio)acetic acid . Its structural features are pivotal to its chemical behavior and potential biological interactions. The electron-withdrawing nature of the nitro group is anticipated to increase the acidity of the carboxylic acid proton and influence the electron density of the aromatic ring. The thioether bond introduces a degree of flexibility and can participate in metabolic oxidation reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₅S | ChemSpider |

| Molecular Weight | 256.24 g/mol | ChemSpider |

| Predicted pKa | ~3.5 (Carboxylic Acid) | Inferred from similar structures |

| Predicted LogP | ~1.5 | Inferred from similar structures |

| Physical Form | Solid | Sigma-Aldrich |

Synthesis and Purification

A plausible and efficient synthesis of 2-((4-carbamoyl-2-nitrophenyl)thio)acetic acid can be conceptualized through a nucleophilic aromatic substitution reaction. This approach leverages commercially available starting materials and proceeds through a well-established chemical transformation.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-((4-carbamoyl-2-nitrophenyl)thio)acetic acid.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 4-chloro-3-nitrobenzamide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and thioglycolic acid (1.2 eq).

-

Reaction Conditions: Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution with 1M HCl to a pH of 2-3 to precipitate the product.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2-((4-carbamoyl-2-nitrophenyl)thio)acetic acid.

Spectroscopic Characterization (Predicted)

The verification of the synthesized compound's identity and purity is reliant on a suite of spectroscopic techniques. Based on the known spectral properties of its constituent functional groups, the following characteristics are predicted.[2]

| Spectroscopic Method | Predicted Key Signals |

| ¹H NMR | A broad singlet around 10-12 ppm (carboxylic acid proton), aromatic protons in the range of 7.5-8.5 ppm, and a singlet around 3.8-4.2 ppm (methylene protons of the acetic acid moiety). |

| ¹³C NMR | A signal in the range of 170-180 ppm (carbonyl carbon of the carboxylic acid), aromatic carbons between 120-150 ppm, and a signal around 35-45 ppm (methylene carbon). |

| IR Spectroscopy | A broad O-H stretch from 2500-3300 cm⁻¹, a sharp C=O stretch around 1700-1725 cm⁻¹, and characteristic N-O stretching bands for the nitro group around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). |

| Mass Spectrometry | A molecular ion peak [M-H]⁻ corresponding to a mass of 255.01 in negative ion mode ESI-MS. |

Chemical Reactivity and Derivatization Potential

The presence of multiple reactive sites in 2-((4-carbamoyl-2-nitrophenyl)thio)acetic acid makes it an excellent scaffold for the generation of a chemical library for structure-activity relationship (SAR) studies.

Caption: Potential derivatization pathways for 2-((4-carbamoyl-2-nitrophenyl)thio)acetic acid.

Potential Pharmacological Applications

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) possess a carboxylic acid moiety. Furthermore, derivatives of phenylacetic acid are known to exhibit anti-inflammatory properties. The core structure of the title compound is reminiscent of cyclooxygenase (COX) inhibitors.[3] A hypothetical screening workflow to assess its anti-inflammatory potential is outlined below.

Hypothetical COX Inhibition Assay Protocol

-

Enzyme Preparation: Obtain commercially available COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Compound Preparation: Prepare a stock solution of 2-((4-carbamoyl-2-nitrophenyl)thio)acetic acid in DMSO and create serial dilutions.

-

Assay Procedure: In a 96-well plate, add the enzyme, the test compound at various concentrations, and a chromogenic substrate.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

-

Data Acquisition: Measure the absorbance at a specific wavelength over time using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Anticancer Potential

The nitroaromatic scaffold is a key feature in several hypoxia-activated prodrugs.[1] In the low-oxygen environment of solid tumors, the nitro group can be reduced to a cytotoxic amine, leading to selective cancer cell killing. The thiophene moiety, a bioisostere of the phenyl ring present in our compound, has been explored in the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, a target in both inflammation and cancer.[4]

Antimicrobial Properties

Nitro-containing compounds have a long history as antimicrobial agents.[1] The nitro group can undergo reduction in microbial cells, generating reactive nitrogen species that are toxic to the microorganism. Thiazole and thiadiazole derivatives, which share the sulfur and nitrogen heteroatom theme, have also demonstrated significant antibacterial and antifungal activities.[5][6]

Conclusion and Future Directions

2-((4-carbamoyl-2-nitrophenyl)thio)acetic acid represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its synthesis is straightforward, and its structure is ripe for chemical modification to explore a wide chemical space. Future research should focus on the systematic synthesis and biological evaluation of a library of its derivatives. In-depth studies into its mechanism of action, particularly its potential as a hypoxia-activated prodrug and its effects on inflammatory pathways, are warranted. The comprehensive characterization and biological screening of this compound and its analogs could lead to the discovery of novel therapeutic agents for a range of diseases.

References

-

Taylor & Francis. (n.d.). Biological activity – Knowledge and References. Retrieved from [Link]

-

Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

-

Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 336. Retrieved from [Link]

-

PubMed. (1986). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Arzneimittelforschung, 36(11), 1629-33. Retrieved from [Link]

-

Gherdan, V. R., et al. (2013). Discovery and Characterization of Carbamothioylacrylamides As EP2 Selective Antagonists. ACS Medicinal Chemistry Letters, 4(5), 467-471. Retrieved from [Link]

-

NIST. (n.d.). 2-Thiophenecarboxylic acid, 4-nitrophenyl ester. Retrieved from [Link]

-

MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

-

MDPI. (2025, October 22). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

-

PubMed. (2017, March 13). Fast and Facile Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives from N-Fmoc-Protected α-Amino Acids as Activated Building Blocks for Urea Moiety-Containing Compound Library. Retrieved from [Link]

-

ResearchGate. (2009). Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]

-

Chemical Methodologies. (2022, May 15). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

-

PubMed. (2017, September 15). Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity. Retrieved from [Link]

-

ResearchGate. (2017, August 17). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling of (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic Acid in DMSO

[1]

Executive Summary & Compound Profile

Target Compound: (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid

CAS Registry Number: 448229-00-3 (Note: Often associated with the methyl ester derivative; specific acid CAS may vary by supplier, e.g., Enamine, Sigma).[1]

Molecular Formula:

This guide provides a definitive technical workflow for solubilizing this compound in Dimethyl Sulfoxide (DMSO). While specific solubility limits for this intermediate are often proprietary to screening libraries, structural analysis confirms it belongs to a class of polar aromatic heterocycles that exhibit high solubility in DMSO (>50 mM) but require strict moisture control to prevent precipitation.

Physicochemical Profile (Predicted)

| Property | Value (Approx.)[2][3][4][5][6][7] | Implication for Solubility |

| LogP | ~0.8 – 1.2 | Moderate lipophilicity; good organic solubility.[1] |

| pKa (COOH) | ~3.5 – 4.0 | Acidic proton susceptible to H-bonding with DMSO.[1] |

| H-Bond Donors | 3 (COOH, | High affinity for DMSO (strong H-bond acceptor).[1] |

| H-Bond Acceptors | 6 | Multi-point solvation stabilization.[1] |

Solubility Mechanics in DMSO

The high solubility of this compound in DMSO is driven by three specific molecular interactions. Understanding these allows the researcher to troubleshoot "crash-out" events.[1]

-

Dipole-Dipole Interaction (Nitro Group): The nitro group (

) at the ortho position creates a strong permanent dipole. DMSO, being a polar aprotic solvent with a high dielectric constant ( -

Hydrogen Bonding (Amide & Acid): DMSO is a potent H-bond acceptor.[1] It forms stable solvation shells around the acidic proton of the acetic acid tail and the amide protons (

).[1] This disrupts the intermolecular hydrogen bonding that typically stabilizes the solid crystal form.[1] -

Thioether Flexibility: The sulfur linker provides rotational freedom, reducing the lattice energy compared to rigid fused-ring systems, thereby facilitating faster dissolution.[1]

Experimental Protocol: Step-by-Step Dissolution

Objective: To prepare a stable 50 mM stock solution for biological screening or synthetic application.

Materials Required[1][6][9][10][12]

-

Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or Biograde,

99.9%). -

Equipment: Vortex mixer, Sonicator (bath), Amber glass vials (borosilicate).

Workflow Diagram

Figure 1: Decision-matrix workflow for the preparation of stock solutions.

Detailed Methodology

-

Gravimetric Preparation:

-

Weigh approximately 12.8 mg of the solid compound into a pre-tared 4 mL amber vial.

-

Calculation: To achieve 50 mM concentration:

For 12.8 mg, add 1.0 mL of DMSO.[1]

-

-

Solvent Addition (The "Wetting" Technique):

-

Mechanical Solvation:

-

Validation:

-

Hold the vial against a light source. The solution should be transparent yellow/orange (typical of nitro-aromatics).[1]

-

If particles persist, extend sonication or lower the target concentration to 25 mM.

-

Stability & Handling (The "Self-Validating" System)

To ensure the protocol is trustworthy, you must mitigate the inherent risks of DMSO: Hygroscopicity and Freezing .

A. Hygroscopicity Management

DMSO absorbs atmospheric water rapidly. Water is a "anti-solvent" for this compound due to the hydrophobic aromatic ring.

-

Risk: If water content in DMSO exceeds 1-2%, the compound may precipitate over time (crash-out).[1]

-

Solution: Always use anhydrous DMSO stored over molecular sieves (3Å or 4Å). Flush stock vials with inert gas (Argon/Nitrogen) before sealing.

B. The "Thaw-Cycle" Validation

DMSO freezes at 18.5°C. Stock solutions stored in the fridge/freezer will solidify.[1]

-

Protocol: Upon thawing, the compound may be locally supersaturated and precipitate.

-

Requirement: You must vortex and visually inspect every thawed vial before use. If a pellet is visible, sonicate for 2 minutes. Do not use a stock solution that has not been re-homogenized. [1]

C. Chemical Stability (Oxidation)

The thioether (

-

Storage: Store in amber vials to block light.

-

Temperature: Long-term storage at -20°C or -80°C is recommended to slow oxidation kinetics.[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Turbidity immediately after mixing | Saturation limit reached. | Dilute to 10 mM or 25 mM. |

| Precipitation after 24h | Moisture ingress (DMSO hygroscopicity). | Dry the DMSO with sieves; purge headspace with Argon. |

| Color change (Darkening) | Photodegradation or Oxidation. | Check purity via LC-MS. Discard if degradation >5%. |

| Viscous "Gel" formation | Polymerization (rare) or H-bond networking.[1] | Gentle warming (37°C) usually breaks the network. |

References

-

Sigma-Aldrich. (4-Carbamoyl-2-nitrophenylsulfanyl)acetic acid Product Data. Retrieved from .[1]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from .

-

Balakin, K. V., et al. (2004). DMSO Solubility Assessment for Fragment-Based Screening. Journal of Medicinal Chemistry. Retrieved from .

-

PubChem. 2-(4-nitrophenylthio)acetic acid Compound Summary. National Library of Medicine. Retrieved from .

Sources

- 1. prepchem.com [prepchem.com]

- 2. PubChemLite - 2-(4-nitrophenylthio)acetic acid (C8H7NO4S) [pubchemlite.lcsb.uni.lu]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. inventivapharma.com [inventivapharma.com]

- 5. Cosolvent effects on the structure and thermoresponse of a polymer brush: PNIPAM in DMSO–water mixtures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. echemi.com [echemi.com]

Technical Guide: NMR Spectrum Analysis of (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid

This guide provides an in-depth technical analysis of the NMR spectrum for (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid , a critical intermediate in the synthesis of benzothiazine-based pharmaceutical scaffolds.[1]

Executive Summary & Chemical Context

This compound (CAS: 306278-31-9) is a functionalized aromatic sulfide often employed as a precursor in the synthesis of 1,4-benzothiazine derivatives, which are pharmacophores found in various anti-inflammatory and antimicrobial agents.[1][2][3]

The molecule presents a classic 1,2,4-trisubstituted benzene pattern. The interplay between the electron-withdrawing nitro (-NO

Structural Breakdown[1]

-

Core: Benzene ring.

-

Substituent 1 (C1): Carboxymethylthio group (

).[1] -

Substituent 2 (C2): Nitro group (

), ortho to sulfur.[1] -

Substituent 4 (C4): Carbamoyl group (

), para to sulfur.[1]

Structural Analysis & Connectivity (Graphviz)[1]

The following diagram illustrates the atom numbering used throughout this analysis to ensure precise assignment.

Figure 1: Connectivity map of this compound showing the 1,2,4-substitution pattern.[1][2][3]

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as solvent peaks obscuring the aliphatic region), the following protocol is recommended.

Sample Preparation

Due to the polarity of the carboxylic acid and the primary amide, DMSO-d6 is the solvent of choice. Chloroform-d (CDCl

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Note: Ensure the solvent is dry; water peaks in wet DMSO can overlap with the methylene signal (~3.3 ppm vs ~4.0 ppm).

-

-

Tube: Transfer to a clean, dry 5mm NMR tube.

-

Temperature: Acquire at 298 K (25°C).

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

-

Number of Scans (NS): 16–32 (sufficient for 10 mg).[1]

-

Relaxation Delay (D1): 1.0 s (minimum). For quantitative integration of the carboxyl proton, extend to 5–10 s.

-

Spectral Width: -2 to 14 ppm (to capture the COOH proton).[1]

H NMR Spectrum Analysis (The Core)

The spectrum is characterized by three distinct regions: the highly deshielded exchangeable protons, the aromatic region (showing an ABC-like or AMX pattern), and the aliphatic methylene singlet.[1]

Predicted Chemical Shifts & Multiplicities (DMSO-d6)[1]

| Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |

| COOH | 12.5 – 13.5 | Broad Singlet | 1H | - | Carboxylic acid proton; highly deshielded and exchangeable.[1] |

| H-3 | 8.60 – 8.70 | Doublet (d) | 1H | Most Deshielded Aromatic. Located between two strong electron-withdrawing groups (NO | |

| CONH | 8.10 – 8.30 | Broad Singlet | 1H | - | Amide proton trans to carbonyl oxygen.[1] Restricted rotation makes these non-equivalent. |

| H-5 | 8.05 – 8.15 | dd | 1H | Ortho to CONH | |

| H-6 | 7.60 – 7.80 | Doublet (d) | 1H | Most Shielded Aromatic. Ortho to the electron-donating sulfide (-S-) group.[1] | |

| CONH | 7.50 – 7.70 | Broad Singlet | 1H | - | Amide proton cis to carbonyl oxygen.[1] |

| -CH | 3.90 – 4.10 | Singlet | 2H | - | Methylene group flanked by S and COOH.[1] Isolated spin system. |

Detailed Mechanistic Interpretation

The Aromatic Region (7.6 – 8.7 ppm)

The 1,2,4-substitution pattern creates a distinct "ladder" of shifts:

-

H-3 (The "Isolated" Proton): This proton resides at position 3, sandwiched between the Nitro group (C2) and the Carbamoyl group (C4).[1] Both groups exert a strong deshielding effect (mesomeric and inductive withdrawal). Consequently, H-3 appears furthest downfield, typically as a sharp doublet with a small coupling constant (~2 Hz) due to meta-interaction with H-5.[1]

-

H-5: Located at position 5, this proton is ortho to the amide and meta to the nitro group. It is deshielded, but less so than H-3.[1] It appears as a doublet of doublets (dd) because it couples to both H-6 (ortho, ~8.5 Hz) and H-3 (meta, ~2 Hz).[1]

-

H-6: Located at position 6, this proton is adjacent to the sulfide linkage (C1). Sulfur is a "soft" atom with lone pairs that can donate electron density into the ring (mesomeric donation), shielding the ortho position. Therefore, H-6 is the most upfield aromatic signal, appearing as a doublet.

The Aliphatic Region (~4.0 ppm)

The methylene protons (

-

Why a singlet? There are no adjacent protons on the sulfur or the carbonyl carbon to split this signal.

-

Shift justification: A standard alkyl chain is ~1.2 ppm. The alpha-sulfur shifts it downfield (+1.5 ppm) and the alpha-carbonyl shifts it further (+1.0 ppm), resulting in a net shift around 4.0 ppm.[1]

C NMR Spectrum Analysis

The

| Carbon Type | Approx.[5][6][7][8] Shift (ppm) | Description |

| C=O (Acid) | 169 – 171 | Carboxylic acid carbonyl. |

| C=O (Amide) | 165 – 167 | Amide carbonyl. |

| C-NO | 145 – 148 | Quaternary aromatic carbon attached to nitro.[1] Highly deshielded but low intensity. |

| C-S (C1) | 140 – 144 | Quaternary aromatic carbon attached to sulfur. |

| C-CONH | 130 – 135 | Quaternary aromatic carbon attached to amide.[1] |

| Ar-CH (C3) | 125 – 128 | Corresponds to H-3.[1] |

| Ar-CH (C5) | 130 – 133 | Corresponds to H-5.[1] |

| Ar-CH (C6) | 126 – 129 | Corresponds to H-6.[1] |

| -CH | 33 – 36 | Methylene carbon.[1] |

Troubleshooting & Self-Validation (E-E-A-T)

When analyzing your spectrum, use these checks to validate your compound identity:

-

The "Amide Hump": In DMSO, primary amides (

) almost always appear as two separate broad singlets rather than one 2H signal. This is due to the partial double bond character of the C-N bond restricting rotation. If you see a single broad peak integrating to 2H, you may have accidental equivalence or rapid exchange (check temperature).[1] -

Water Contamination: The water peak in DMSO-d6 appears around 3.33 ppm.[1] Ensure it does not overlap with your methylene singlet (~4.0 ppm). If overlap occurs, add a drop of D

O to shift the exchangeable protons, though this won't move the CH -

Impurity Check: If synthesized via SnAr of 4-chloro-3-nitrobenzamide, look for the starting material.[1]

-

Starting Material Flag: A doublet for H-6 in the starting material (Cl-substituted) will be further downfield than in the product (S-substituted) due to the higher electronegativity of Chlorine vs. Sulfur.[1]

-

Analysis Workflow Diagram

Figure 2: Logical workflow for validating the spectral data against the proposed structure.

References

-

Sigma-Aldrich. (4-Carbamoyl-2-nitrophenylsulfanyl)acetic acid Product Detail. Retrieved from [1]

-

National Institutes of Health (PubChem). Compound Summary: this compound.[1] Retrieved from [1]

-

Royal Society of Chemistry. General NMR characteristics of nitro-benzamides and thio-acetic acid derivatives. (Contextual data derived from similar scaffolds in ChemSpider/RSC databases). Retrieved from [1]

-

Organic Syntheses. General procedure for Nucleophilic Aromatic Substitution with Thiols. (Methodology reference for synthesis context). Retrieved from [1]

Sources

- 1. 3-NITROBENZAMIDE(645-09-0) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-(ETHYLTHIO)BENZALDEHYDE CAS#: 84211-94-9 [amp.chemicalbook.com]

- 4. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

- 5. 3-nitro-4-(propylamino)-N-(thiolan-3-yl)benzamide | C14H19N3O3S | CID 103064692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid

Introduction

(4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid is a multifaceted organic molecule of interest in drug discovery and development, incorporating a carboxylic acid, a nitroaromatic group, and a carboxamide. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex biological and chemical matrices. This guide provides a comprehensive overview of the expected mass spectrometric data for this compound, grounded in the established principles of ionization and fragmentation for its constituent functional groups. We will explore detailed experimental protocols, predict fragmentation pathways, and offer insights into data interpretation for researchers and scientists in the field.

The molecular formula for this compound is C₉H₈N₂O₅S, with a monoisotopic mass of approximately 256.02 g/mol . The presence of two nitrogen atoms dictates that the molecular ion will have an even mass-to-charge ratio (m/z), in accordance with the Nitrogen Rule[1].

I. Core Principles and Experimental Design

The analytical approach for this compound hinges on understanding the ionization and fragmentation tendencies of its key functional moieties: the carboxylic acid, the nitroaromatic ring, and the carboxamide. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the method of choice for such polar, non-volatile compounds.

A. Choosing the Right Ionization Mode

The presence of a carboxylic acid group makes this molecule amenable to both positive and negative ion ESI.

-

Negative Ion Mode (ESI-): The acidic proton of the carboxylic acid is readily lost, making negative mode highly sensitive. The primary ion observed will be the deprotonated molecule, [M-H]⁻. This is often the preferred mode for quantitative analysis of acidic compounds due to its high efficiency and the generation of a strong molecular ion signal[2][3].

-

Positive Ion Mode (ESI+): While the carboxylic acid is a site of negative ionization, the carboxamide and nitro groups can be protonated, although less readily. Adduct formation with ions present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), is also highly probable[4][5]. Positive mode can provide complementary structural information through different fragmentation channels.

B. Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A robust LC-MS/MS method is essential for the separation and sensitive detection of the target analyte.

1. Sample Preparation:

- Dissolve the compound in a suitable solvent such as methanol, acetonitrile, or a mixture with water to a concentration of 1 mg/mL to create a stock solution.

- Perform serial dilutions to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

- For complex matrices (e.g., plasma, tissue homogenates), a protein precipitation step with cold acetonitrile or methanol, followed by centrifugation, is recommended to remove proteins and other macromolecules[6].

2. Liquid Chromatography (LC) Conditions:

- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining this moderately polar compound.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

- Flow Rate: 0.2-0.4 mL/min.

- Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

- Ion Source: Electrospray Ionization (ESI).

- Polarity: Both positive and negative modes.

- Scan Mode: Full scan (MS1) to identify the precursor ion, followed by product ion scan (MS/MS) for fragmentation analysis.

- Capillary Voltage: 3.0-4.0 kV.

- Source Temperature: 120-150 °C.

- Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-450 °C.

- Collision Gas: Argon.

- Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

II. Predicted Mass Spectra and Fragmentation Pathways

While no experimental spectra for this compound are publicly available, we can predict the fragmentation patterns based on the extensive literature on related compounds.

A. Negative Ion Mode (ESI-) Fragmentation of [M-H]⁻

In negative mode, the precursor ion will be the deprotonated molecule at an m/z of approximately 255.0. The fragmentation will likely be dominated by the carboxylic acid and nitro groups.

Key Predicted Fragmentations:

-

Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da)[7][8]. This would result in a prominent fragment ion at m/z 211.0.

-

Loss of NO₂: Aromatic nitro compounds can lose NO₂ (46 Da)[7]. This would produce a fragment at m/z 209.0.

-

Loss of Carboxymethyl Radical: Cleavage of the S-CH₂ bond could lead to the loss of the carboxymethyl radical, although this is less common in negative mode.

Below is a table summarizing the predicted key fragments in negative ion mode.

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 255.0 | 211.0 | CO₂ (44.0 Da) | 4-Carbamoyl-2-nitro-phenylsulfanide |

| 255.0 | 209.0 | NO₂ (46.0 Da) | (4-Carbamoyl-phenylsulfanyl)-acetic acid anion |

Diagram of Negative Mode Fragmentation:

Caption: Predicted fragmentation of [M-H]⁻ ion.

B. Positive Ion Mode (ESI+) Fragmentation of [M+H]⁺

In positive mode, protonation is expected to occur on the carboxamide or nitro group. The fragmentation pathways will differ significantly from the negative mode.

Key Predicted Fragmentations:

-

Loss of H₂O: Protonated carboxylic acids can readily lose a molecule of water (18 Da)[9]. This would lead to a fragment at m/z 239.0.

-

Loss of CO: Following the loss of water, the resulting acylium ion can lose carbon monoxide (28 Da).

-

Loss of Carboxamide Group: The C-N bond of the amide can cleave, leading to the loss of the carbamoyl group.

-

Acylium Ion Formation: Cleavage of the bond between the sulfur and the acetic acid moiety can lead to the formation of a characteristic acylium ion[10].

Diagram of Positive Mode Fragmentation:

Caption: Predicted fragmentation of [M+H]⁺ ion.

III. Data Interpretation and Structural Confirmation

The combination of data from both positive and negative ion modes provides a high degree of confidence in structural elucidation. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the precursor and fragment ions.

Self-Validating System:

-

Accurate Mass Measurement: The measured mass of the precursor ion in both ionization modes should be within 5 ppm of the theoretical mass of C₉H₈N₂O₅S.

-

Nitrogen Rule: The even nominal mass of the molecular ion confirms the presence of an even number of nitrogen atoms[1].

-

Isotopic Pattern: The presence of sulfur will result in a characteristic A+2 isotopic peak with an abundance of approximately 4.4% relative to the monoisotopic peak.

-

Complementary Fragmentation: The observation of predicted fragments in both positive and negative modes, such as the loss of CO₂ in negative mode and H₂O in positive mode, provides strong evidence for the presence of a carboxylic acid. The loss of NO₂ is indicative of the nitro group.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. By leveraging established principles of ionization and fragmentation for its constituent functional groups, researchers can design robust LC-MS/MS experiments and confidently interpret the resulting data. The proposed workflows and predicted fragmentation patterns serve as a valuable resource for the identification and characterization of this and structurally related molecules in drug development and other scientific disciplines. The use of high-resolution mass spectrometry and the analysis in both positive and negative ion modes will ensure the highest level of scientific integrity and trustworthiness in the analytical results.

References

-

Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization . PubMed, [Link]

-

Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry . ACS Publications, [Link]

-

Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer . ACS Publications, [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry . PubMed, [Link]

-

Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives . Canadian Science Publishing, [Link]

-

Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds . Journal of the Chemical Society B: Physical Organic (RSC Publishing), [Link]

-

Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups . ACS Publications, [Link]

-

Mass Spectrometry of Nitro and Nitroso Compounds . ResearchGate, [Link]

-

Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts, [Link]

-

New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities . PMC, [Link]

-

Mass Spectrometry - Examples . UArizona Department of Chemistry and Biochemistry, [Link]

-

The Nitrogen Rule in Mass Spectrometry . Chemistry Steps, [Link]

-

LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Free Fatty Acid Screen . Waters Corporation, [Link]

Sources

- 1. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lcms.cz [lcms.cz]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

[1]

Executive Summary

This compound (CAS: 306278-31-9) is a bifunctional aromatic building block characterized by a nitro group at the ortho position to a (carboxymethyl)thio moiety.[1][2] This specific substitution pattern renders it a "gateway intermediate" for the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide , a core scaffold found in aldose reductase inhibitors, antibacterial agents, and peptide deformylase inhibitors.[1]

This guide analyzes the compound's chemical space, details the reductive cyclization protocols required to access bioactive heterocycles, and maps its relationship to clinically relevant drug classes.[1]

Chemical Identity & Structural Analysis[1][3][4][5][6][7]

Core Compound Profile

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 306278-31-9 |

| Molecular Formula | C₉H₈N₂O₅S |

| Molecular Weight | 256.24 g/mol |

| Key Functional Groups | [1][2][3][4][5][6][7][8][9][10] • Nitro (-NO₂): Electron-withdrawing, precursor to amine.[1]• Thioether (-S-): Links the phenyl ring to the acetic acid tail.[1]• Carboxylic Acid (-COOH): Electrophile for future cyclization.[1]• Carbamoyl (-CONH₂): Stable amide handle at position 4.[1] |

Structural Homology & Related Compounds

The utility of this compound is best understood through its "Related Compounds"—molecules that serve as either precursors, derivatives, or functional analogs in drug discovery.[1]

A. Synthetic Precursors[1]

-

4-Chloro-3-nitrobenzamide: The electrophilic aromatic substrate used to generate the core compound via Nucleophilic Aromatic Substitution (SₙAr).[1]

-

Thioglycolic Acid (Mercaptoacetic acid): The nucleophile that introduces the sulfur-acetic acid motif.[1]

B. Direct Derivatives (Esters)[1]

-

This compound methyl ester (CAS: 448229-00-3): A more lipophilic variant often used to improve solubility during purification or to facilitate cyclization via ester-amidation rather than acid-amidation.[1]

C. The "Target" Scaffold (Post-Cyclization)[1]

-

3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide: The bicyclic heterocycle formed upon reduction of the nitro group.[1] This is the bioactive pharmacophore.[1]

D. Functional Analogs (SAR Library)

Researchers often modify the position 4 substituent to tune biological activity:

-

(2-Nitro-phenylsulfanyl)-acetic acid: The unsubstituted parent; yields the generic benzothiazin-3-one.[1]

-

(4-Chloro-2-nitro-phenylsulfanyl)-acetic acid: Halogenated analog for cross-coupling reactions.[1]

-

(4-Methoxy-2-nitro-phenylsulfanyl)-acetic acid: Electron-rich variant affecting the redox potential of the resulting thiazine.[1]

Synthetic Methodology: The Reductive Cyclization Cascade[1]

The primary value of this compound lies in its conversion to the 1,4-benzothiazine-3-one ring system.[1] This transformation is a "self-validating" cascade: the reduction of the nitro group triggers an intramolecular condensation that is thermodynamically driven.[1]

Reaction Logic[1][8]

-

Nitro Reduction: The -NO₂ group is reduced to an aniline (-NH₂).[1]

-

Intramolecular Condensation: The newly formed amine (nucleophile) attacks the carbonyl carbon of the pendant acetic acid/ester (electrophile).[1]

-

Cyclization: Loss of water (or alcohol) closes the 6-membered lactam ring.[1]

Experimental Protocol

Objective: Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide.

Reagents & Materials

-

Substrate: this compound (1.0 eq)

-

Reductant: Iron powder (Fe, 5.0 eq) or Sodium Dithionite (Na₂S₂O₄).[1]

-

Acid Catalyst/Solvent: Glacial Acetic Acid (AcOH).[1]

-

Temperature: Reflux (100–110°C).[1]

Step-by-Step Workflow

-

Dissolution: Suspend 10 mmol of this compound in 50 mL of glacial acetic acid.

-

Activation: Heat the mixture to 80°C until partial dissolution occurs.

-

Reduction: Add Iron powder (50 mmol) portion-wise over 20 minutes. Note: The reaction is exothermic; control addition to maintain gentle reflux.

-

Cyclization: Reflux the mixture for 2–4 hours. Monitor via TLC (disappearance of the yellow nitro compound spot).

-

Workup:

-

Purification: Recrystallize from ethanol/water if necessary.

Mechanism Visualization

The following diagram illustrates the transformation from the precursor to the bioactive scaffold.

Caption: Synthetic pathway converting the nitro-aromatic precursor into the bioactive benzothiazine lactam via the topic intermediate.

Biological Applications & Therapeutic Potential[1][5]

The benzothiazine scaffold derived from this compound is a privileged structure in medicinal chemistry.[1]

A. Aldose Reductase Inhibitors (ARI)

Derivatives of 1,4-benzothiazin-3-acetic acid are potent inhibitors of Aldose Reductase (ALR2).[1]

-

Mechanism: ALR2 converts glucose to sorbitol.[1] In diabetes, excess sorbitol accumulation causes osmotic stress, leading to neuropathy and retinopathy.[1]

-

Relevance: The 6-carbamoyl group (from our topic compound) provides critical hydrogen-bonding interactions within the enzyme's active site, enhancing specificity for ALR2 over the related aldehyde reductase (ALR1).[1]

B. Antibacterial Agents (S. aureus)

Recent studies (e.g., Frontiers in Chemistry, 2024) highlight 1,4-benzothiazine-3-ones as dual inhibitors of Staphylococcus aureus.[1]

-

Target: They often target bacterial enzymes or disrupt membrane integrity.[1]

-

Modularity: The "acetic acid" tail can be converted into hydrazides or coupled with other pharmacophores to create "hybrid" antibiotics.[1]

C. Peptide Deformylase (PDF) Inhibitors

The 3-oxo-1,4-benzothiazine core serves as a peptidomimetic scaffold.[1][8]

-

Function: It mimics the peptide backbone, allowing it to bind to the active site of PDF, an essential enzyme in bacterial protein synthesis.[1]

SAR Logic Diagram

Understanding how the core compound branches into these therapeutic areas:

Caption: Structural Activity Relationship (SAR) map showing the divergence of the core intermediate into distinct therapeutic classes.

References

-

PubChem. (2025).[1][4][7][11] Compound Summary: (4-Carbamoyl-2-nitrophenylsulfanyl)acetic acid (CID 12352106).[1] National Library of Medicine.[1] [Link][1]

-

Beilstein Journal of Organic Chemistry. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein-Institut.[1] [Link]

-

Frontiers in Chemistry. (2024).[1] Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus. Frontiers Media.[1] [Link]

-

RSC Advances. (2024). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures and enzyme inhibition studies. Royal Society of Chemistry.[1] [Link]

Sources

- 1. (2r)-2-Methyl-3-Oxo-4h-1,4-Benzothiazine-6-Carbohydroxamic Acid | C10H10N2O3S | CID 25374595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. PubChemLite - 2-[(4-carbamoylphenyl)amino]acetic acid (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 306278-31-9 (C9H8N2O5S) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02009J [pubs.rsc.org]

- 6. N-CARBAMOYL-N-(((5-(4-NITROPHENYL)FURAN-2-YL)METHYLENE)AMINO)GLYCINE [drugs.ncats.io]

- 7. PubChemLite - C9H8N2O5 - Explore [pubchemlite.lcsb.uni.lu]

- 8. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]

- 9. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]

- 10. Buy (2-Carbamoyl-phenylsulfanyl)acetic acid [smolecule.com]

- 11. 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | C9H7NO3S | CID 760993 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Nitrophenylsulfanyl (Nps) Compounds in Synthesis and Discovery

Executive Summary

The 2-nitrophenylsulfenyl (Nps) group represents a specialized but critical tool in the organic chemist's arsenal. While often overshadowed by Fmoc and Boc protocols in routine peptide synthesis, the Nps group offers unique orthogonality . It is base-stable (unlike Fmoc) and highly acid-labile yet cleavable via nucleophilic attack under neutral conditions (unlike Boc). This guide dissects the mechanistic utility of Nps compounds, providing validated protocols for their introduction and removal, and explores their emerging role as pharmacophores in medicinal chemistry.

Part 1: The Chemistry of the Nps Moiety[1][2][3]

The Nps group functions primarily as an amine protectant, forming a sulfenamide bond (

Electronic Deshielding and Reactivity

The ortho-nitro group acts as an electron-withdrawing group (EWG). This withdrawal reduces the electron density on the sulfur atom, stabilizing the sulfenamide bond against basic hydrolysis while rendering it susceptible to specific nucleophilic attacks.

-

Stability: The Nps group is stable to bases (e.g., piperidine, DIEA) and catalytic hydrogenation.

-

Lability: It is cleaved by weak acids (HCl in non-polar solvents) or, more importantly, by nucleophilic thiols .

The Reagent: Nps-Cl

The primary reagent for introducing this group is 2-nitrophenylsulfenyl chloride (Nps-Cl) .[1]

-

Synthesis: Produced by the chlorination of bis(2-nitrophenyl)disulfide.

-

Handling: Nps-Cl is moisture-sensitive. It hydrolyzes to form HCl and the corresponding sulfenic acid, which disproportionates. Critical Step: Always store Nps-Cl under inert atmosphere (Ar/N2) and verify quality by melting point (74–75 °C) before critical couplings.

Part 2: Nps in Peptide Synthesis (The Core Application)

The Nps group is invaluable when synthesizing peptides containing acid-sensitive residues (where Boc is too harsh) or base-sensitive sequences (where Fmoc deprotection causes aggregation or side reactions).

Comparative Orthogonality

| Feature | Nps (Nitrophenylsulfenyl) | Fmoc (Fluorenylmethoxycarbonyl) | Boc (tert-Butyloxycarbonyl) |

| Primary Cleavage | Nucleophilic Attack (Thiols) or Weak Acid | Base (Piperidine) | Strong Acid (TFA) |

| Base Stability | Stable | Unstable | Stable |

| Acid Stability | Labile (Dilute HCl) | Stable | Labile (TFA) |

| Aggregating Sequences | Reduces H-bonding (Amide N is substituted) | Prone to aggregation | Moderate |

Validated Protocol: Introduction of Nps Group

Context: Solution-phase protection of an amino acid ester.

Reagents: Amino Acid Ester HCl salt, Nps-Cl, Triethylamine (TEA), DCM.

-

Dissolution: Suspend 10 mmol of Amino Acid Ester HCl in 50 mL DCM.

-

Neutralization: Add 20 mmol of TEA dropwise at 0 °C. The solution should clarify.

-

Addition: Add 10 mmol of Nps-Cl portion-wise over 15 minutes.

-

Observation: The solution will turn a characteristic deep yellow/orange.

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Nps derivatives are UV active and yellow).

-

Workup: Wash with water (x3), dry over MgSO4, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexane.

Validated Protocol: Deprotection (The Nucleophilic "Capture" Method)

Context: Removing Nps during Solid Phase Peptide Synthesis (SPPS).

Expert Insight: While dilute HCl can remove Nps, it generates Nps-Cl in situ. This reactive electrophile can re-attack Tryptophan (indole ring) or Tyrosine. To ensure scientific integrity , use the Nucleophilic Capture method, which generates an inert disulfide byproduct.

Reagents: 2-Mercaptopyridine (or Thioacetamide), DMF, Acetic Acid (catalytic).

-

Preparation: Prepare a solution of 1M 2-Mercaptopyridine in DMF with 1% Acetic Acid.

-

Treatment: Add solution to the resin-bound Nps-peptide.

-

Reaction: Shake for 2 x 15 minutes.

-

Wash: Wash resin thoroughly with DMF (x5) to remove the yellow disulfide byproduct.

Part 3: Visualization of Workflows

The Nps Protection/Deprotection Cycle

This diagram illustrates the flow of the Nps group, highlighting the critical "Scavenging" pathway that prevents side reactions.

Figure 1: The Nps protection cycle. Note the dashed red line indicating the risk of acid cleavage without scavengers, which leads to unwanted modification of sensitive residues.

Mechanistic Flow: Synthesis of Nps-Cl

Understanding the source of the reagent ensures better quality control in the lab.

Figure 2: Synthesis of the Nps-Cl reagent via chlorination of the disulfide precursor.

Part 4: Beyond Protection – Medicinal Chemistry Applications

While primarily a tool for synthesis, the nitrophenylsulfanyl scaffold possesses inherent biological activity. Researchers in drug discovery should recognize the Nps moiety not just as a "mask," but as a potential pharmacophore .

Antimicrobial & Pesticidal Activity

Recent literature highlights the activity of sulfenamide derivatives.[6]

-

Mechanism: The Nps group can act as a "pro-drug" for reactive sulfur species inside the cell, disrupting redox homeostasis in bacteria or fungi.

-

Case Study: 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride derivatives have shown promise as pesticidal agents, leveraging the electron-deficient nature of the ring to interact with biological nucleophiles.

Sulfonamide Precursors

Nps compounds are direct precursors to 2-nitrobenzenesulfonamides (via oxidation). These sulfonamides are classic pharmacophores used in:

-

Antimicrobial agents (sulfa drugs).[7]

-

Renin inhibitors.

-

Anticonvulsants.

Part 5: Troubleshooting & Stability Guide

Problem: The Nps-protected amino acid is not crystallizing.

-

Cause: Nps derivatives are often oils due to the rotational freedom of the S-N bond.

-

Solution: Convert to the DCHA (Dicyclohexylamine) salt . Nps-AA-OH • DCHA salts are highly crystalline, stable, and easy to handle.

Problem: Loss of Nps group during coupling.

-

Cause: The S-N bond is labile to HOBt (hydroxybenzotriazole) which is slightly acidic.

-

Solution: Use neutral coupling reagents like HATU/DIEA or DCC/NHS . Avoid unbuffered HOBt.

Problem: Yellow color persists after deprotection.

-

Cause: Incomplete washing of the mixed disulfide.

-

Solution: Wash with a lipophilic solvent (DCM or CHCl3) rather than just DMF/MeOH. The disulfide is highly non-polar.

References

-

Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society. Link

-

Ochal, Z., Białkowski, W., & Banach, Ł. (2009). Synthesis and transformation of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride into new compounds with potential pesticidal activity.[6] Pestycydy/Pesticides. 6

-

Organic Syntheses. (1928). o-Nitrophenylsulfur Chloride.[7][8] Organic Syntheses, Coll.[8] Vol. 2. Link

-

ChemicalBook. (2025). 2-Nitrobenzenesulfonyl chloride Properties and Synthesis. Link

-

Thermo Fisher Scientific. (2025). Peptide Design: Principles & Methods. Link

Sources

- 1. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 7. chemimpex.com [chemimpex.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid: Synthesis, Characterization, and Scientific Context

Abstract